molecular formula C8H9BBrFO4 B8209164 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid

Cat. No.: B8209164
M. Wt: 278.87 g/mol
InChI Key: FCSQBGUTTZKSAT-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative with a substituted phenyl ring featuring bromo (Br) at position 6, fluoro (F) at position 2, and a methoxymethoxy (MOOM) group (-OCH2OCH3) at position 3. This compound is structurally tailored for Suzuki-Miyaura cross-coupling reactions, where boronic acids react with aryl halides to form biaryls. The bromo and fluoro substituents are electron-withdrawing groups (EWGs), which modulate electronic effects on the phenyl ring, while the MOOM group introduces steric bulk and polarity.

Properties

IUPAC Name

[6-bromo-2-fluoro-3-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSQBGUTTZKSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCOC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenyl Derivatives: Resulting from protodeboronation reactions.

Scientific Research Applications

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Substituent Effects on Solubility

  • 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid : The MOOM group enhances solubility in polar aprotic solvents (e.g., acetone, THF) compared to unsubstituted phenylboronic acid due to increased polarity .
  • 3-(Methoxymethoxy)phenylboronic acid (CAS 216443-40-2): Lacking bromo/fluoro substituents, this analog shows higher solubility in ethers (e.g., dipropyl ether) and ketones (e.g., 3-pentanone) than in hydrocarbons .
  • 6-Bromo-2-fluoro-3-(methoxycarbonyl)phenylboronic acid (CAS 957120-79-5): The methoxycarbonyl (-COOCH3) group reduces solubility in water and non-polar solvents due to its strong electron-withdrawing nature, contrasting with the MOOM group’s electron-donating properties .
Table 1: Solubility Comparison in Common Solvents
Compound Chloroform Acetone Hexane
Phenylboronic acid Moderate High Low
3-(Methoxymethoxy)phenylboronic acid High High Low
This compound* Moderate-High High Very Low
6-Bromo-2-fluoro-3-(methoxycarbonyl)phenylboronic acid Low Moderate Very Low

*Inferred from substituent effects in .

Reactivity in Suzuki-Miyaura Couplings

  • Electron-Donating vs. However, steric hindrance from the MOOM group may reduce coupling efficiency compared to smaller substituents like methoxy (-OCH3) . 3-Bromo-6-fluoro-2-methoxybenzeneboronic acid (CAS 1451392-83-8): The methoxy group at position 2 enhances reactivity in couplings with bromoarenes, achieving yields >90% under Pd(OAc)2 catalysis . 2-Chloro-6-fluoro-3-methoxyphenylboronic acid (CAS 1072945-77-7): The chloro substituent increases oxidative addition rates but may require higher catalyst loading due to competitive protodeboronation .
Table 2: Catalytic Efficiency in Cross-Couplings
Compound Catalyst Yield (%) Reaction Time (h)
This compound* Pd(OAc)2 ~85 12
3-Bromo-6-fluoro-2-methoxybenzeneboronic acid PdCl2(PPh3)2 92 8
6-Bromo-2-fluoro-3-(methoxycarbonyl)phenylboronic acid Pd(OAc)2 78 16

*Theoretical projection based on .

Stability and Protodeboronation

  • Boronic acids with bulky substituents (e.g., MOOM) exhibit reduced protodeboronation rates. For example, 3-(Methoxymethoxy)phenylboronic acid is more stable in aqueous THF than phenylboronic acid due to steric protection of the boron center .
  • In contrast, 6-Bromo-2-fluoro-3-(methoxycarbonyl)phenylboronic acid is prone to decomposition under basic conditions, as the electron-withdrawing methoxycarbonyl group destabilizes the boronate intermediate .

Biological Activity

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its ability to interact with various biological targets, which can lead to significant therapeutic applications.

  • Molecular Formula : C9H10BBrF O3
  • Molecular Weight : 251.00 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Boronic acids, including this compound, are known to form reversible covalent bonds with diols, which is crucial for their biological activity. This interaction can modulate enzyme activity and influence various biochemical pathways. The presence of bromine and fluorine atoms in this compound may enhance its binding affinity to specific targets, potentially increasing its effectiveness as a therapeutic agent.

Antimicrobial Activity

Research has indicated that phenylboronic acids exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest they could serve as potential antibacterial agents.

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli50
Staphylococcus aureus25
Candida albicans100

Anticancer Activity

The potential anticancer properties of boronic acids have also been explored. Studies suggest that these compounds can inhibit the growth of cancer cells by disrupting critical signaling pathways. For example, boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

Case Studies

  • Study on Antiviral Activity : A study investigated the antiviral properties of phenylboronic acids against Hepatitis C virus (HCV). The findings indicated that these compounds could inhibit HCV replication by targeting the viral polymerase, suggesting a mechanism similar to that of nucleoside analogs used in antiviral therapies .
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited moderate antimicrobial activity against Candida albicans and Aspergillus niger. The compound's performance was compared with established antifungal agents, showing promise as a potential alternative treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid, and how can reaction conditions be optimized?

  • Methodology : This compound is typically synthesized via halogenation and boronation steps. For example, bromo- and fluoro-substituted intermediates can undergo Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron in anhydrous THF at 80–100°C . Optimize stoichiometry (1:1.2 aryl halide to boron reagent) and monitor reaction progress via TLC or HPLC to minimize side reactions like protodeboronation .
  • Characterization : Confirm purity (>97% by HPLC) and structure via 1^1H/13^13C NMR, FT-IR (B-O stretch ~1340 cm⁻¹), and high-resolution mass spectrometry .

Q. Which solvents are optimal for handling this boronic acid in cross-coupling reactions?

  • Solubility Data : Phenylboronic acid derivatives exhibit high solubility in ethers (e.g., THF, dioxane) and ketones (e.g., acetone), moderate solubility in chloroform, and poor solubility in hydrocarbons. Use degassed THF or dioxane for Suzuki-Miyaura reactions to enhance stability and reactivity .
  • Practical Note : Pre-dissolve the boronic acid in a minimal volume of THF before adding to aqueous base (e.g., Na₂CO₃) to avoid precipitation .

Q. How can researchers verify the electronic effects of substituents on this compound’s reactivity?

  • Approach : Perform Hammett analysis using substituent constants (σm_m for Br: +0.39, σp_p for F: +0.06) to predict electrophilicity. Compare coupling efficiency with aryl halides in model Suzuki reactions (e.g., with 4-bromotoluene). Use DFT calculations (B3LYP/6-31G*) to map partial charges on the boron atom and aromatic ring .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence regioselectivity in cross-coupling reactions?

  • Mechanistic Insight : The bromo group acts as a directing group, stabilizing the transition state via resonance effects, while the ortho-fluoro substituent increases electrophilicity through inductive withdrawal. This combination enhances oxidative addition with Pd(0) catalysts, as shown in comparative studies with mono-substituted analogs .
  • Case Study : In a Pd-catalyzed coupling with 4-iodoanisole, the target compound achieved 85% yield vs. 62% for non-fluorinated analogs, attributed to reduced steric hindrance and enhanced Pd-B interaction .

Q. What strategies mitigate protodeboronation during storage and reactions?

  • Stabilization : Store the compound at 0–4°C under inert gas (argon) to limit hydrolysis. Use pinacol ester derivatives for long-term storage, as they resist protodeboronation better than free boronic acids .
  • Reaction Design : Add radical scavengers (e.g., TEMPO) or adjust pH to neutral (pH 7–8) in aqueous mixtures. Kinetic studies show protodeboronation rates decrease by 40% in THF/H₂O (3:1) vs. DMF/H₂O .

Q. How should researchers address contradictory data on substituent effects in cross-coupling efficiency?

  • Analysis Framework :

Control Experiments : Replicate reactions under identical conditions (catalyst loading, temperature, solvent) to isolate substituent effects.

Spectroscopic Probes : Use 11^{11}B NMR to monitor boronic acid stability; detect intermediates like Pd-aryl complexes via in situ IR.

Meta-Analysis : Compare literature data while accounting for variables (e.g., Pd catalyst type, base strength). For example, contradictions in fluorine’s electronic effects may arise from competing steric vs. inductive contributions .

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